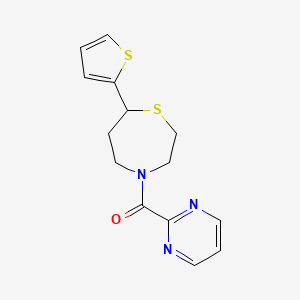

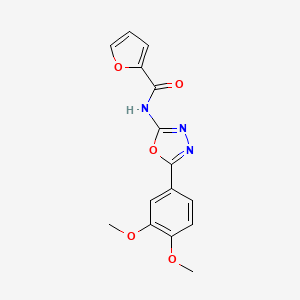

![molecular formula C21H16ClN3 B2510232 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848994-68-3](/img/structure/B2510232.png)

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C21H16ClN3 . It has an average mass of 345.825 Da and a monoisotopic mass of 345.103271 Da . This compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and similar compounds involves the use of nitrogen-containing heterocyclic compounds, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure . The chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a type of nitrogenous heterocycle . This core is similar to the natural heterocycles purines and pyrimidines, which are of great practical importance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve heterocyclization and multicomponent reactions . These types of reactions are commonly used in the synthesis of nitrogen-containing heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The compound 1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a key component in the synthesis of various derivatives. It has been used as a precursor in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives. The process involves the reduction of azo dye and subsequent condensation reactions to form a variety of compounds, including bis-1,2-(4-methyl oxazolo-[4',5':5,6] pyrido[1,2-a]benzimidazol-2-yl-5-carbonitrile)ethylene and bis-1,4-(4-methyloxazolo[4',5':5,6]pyrido[1,2-a]benzimidazol-2-yl-5-carbonitrile) benzene (Rangnekar & Rajadhyaksha, 1986).

Fluorescent Properties and Applications

The derivatives synthesized from this compound exhibit fluorescent properties. These properties have been leveraged in the study of their fluorescent characteristics and their application as fluorescent whitening agents, especially when applied to polyester fibers (Rajadhyaksha & Rangnekar, 2007). The use of these compounds in enhancing the brightness of textiles signifies their importance in the field of material science and commercial applications.

Antimicrobial Activity Research

Synthesis for Antimicrobial Properties

Research has focused on synthesizing derivatives of pyrido[1,2-a]benzimidazole with anticipated antimicrobial activity. Substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles have been prepared and evaluated for their antimicrobial properties. These studies have shown that many compounds exhibit significant in vitro antimicrobial activity, leading to discussions on structure-activity relationships (Badawey & Gohar, 1992).

Mecanismo De Acción

Target of Action

The compound belongs to the class of pyrimido[1,2-a]benzimidazoles . Compounds in this class have been found to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine . .

Biochemical Pathways

Pyrimido[1,2-a]benzimidazoles and related compounds have been found to interact with various biochemical pathways due to their wide spectrum of biological activity . .

Propiedades

IUPAC Name |

1-chloro-3-methyl-2-[(2-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3/c1-13-7-3-4-8-15(13)11-16-14(2)17(12-23)21-24-18-9-5-6-10-19(18)25(21)20(16)22/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELBGERDHIEPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)

![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)

![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)

![3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2510160.png)

![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)

![2-((7-((3-fluoro-4-methylphenyl)amino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2510171.png)